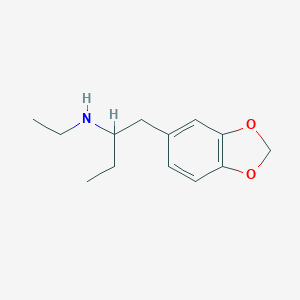

1,3-Benzodioxolyl-N-ethylbutanamine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxolyl-N-ethylbutanamine typically involves the following steps:

Formation of the Benzodioxole Ring: This is achieved by reacting catechol with formaldehyde to form 1,3-benzodioxole.

Alkylation: The benzodioxole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its status as a lesser-known compound. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Benzodioxolyl-N-ethylbutanamine undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,3-Benzodioxolyl-N-ethylbutanamine has several scientific research applications:

Chemistry: It is used as a reference compound in the study of entactogens and psychedelics.

Biology: Research into its effects on neurotransmitter systems and receptor binding.

Medicine: Potential therapeutic applications in treating mood disorders and PTSD.

Industry: Limited use in the development of new psychoactive substances.

Wirkmechanismus

The mechanism of action of 1,3-Benzodioxolyl-N-ethylbutanamine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a serotonin-norepinephrine-dopamine releasing agent, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced mood, euphoria, and altered perception .

Vergleich Mit ähnlichen Verbindungen

1,3-Benzodioxolyl-N-ethylbutanamine is similar to several other compounds:

Benzodioxylbutanamine: The parent compound, differing only by the absence of the ethyl group.

Methylenedioxyethylamphetamine: An α-ethyl analogue with similar entactogenic and stimulant properties.

Eutylone: A β-keto analogue with stimulant and empathogenic effects

The uniqueness of this compound lies in its specific structural modifications, which result in distinct pharmacological properties compared to its analogues.

Biologische Aktivität

1,3-Benzodioxolyl-N-ethylbutanamine, commonly known as eutylone, is a synthetic cathinone belonging to the phenethylamine class. Its structural characteristics and biological activities have garnered significant attention in pharmacological research, particularly concerning its effects on monoamine neurotransmitter systems. This article provides a comprehensive overview of eutylone's biological activity, including its pharmacodynamics, pharmacokinetics, and relevant case studies.

Chemical Structure and Classification

Eutylone is classified as a β-keto compound with the following IUPAC name:

- IUPAC Name : β-keto-1,3-benzodioxolyl-N-ethylbutanamine

Pharmacodynamics

Eutylone exhibits significant activity as a monoamine transporter inhibitor. It primarily interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

In Vitro Studies

In vitro studies have demonstrated that eutylone inhibits the reuptake of dopamine, norepinephrine, and serotonin in human embryonic kidney (HEK) cells expressing the respective transporters. The potency of eutylone's inhibition varies across these transporters:

- Dopamine Transporter (DAT) : IC50 = 281 nM

- Norepinephrine Transporter (NET) : IC50 = 640 nM

- Serotonin Transporter (SERT) : IC50 = 8,800 nM

The binding affinity for these transporters indicates that eutylone has a higher preference for DAT compared to NET and SERT, which is consistent with its stimulant properties .

In Vivo Studies

Animal studies have shown that eutylone increases locomotor activity in male mice in a time- and dose-dependent manner. The effective dose (ED50) for inducing locomotion was found to be approximately 4.87 mg/kg when administered intraperitoneally. Eutylone's effects were noted to be more potent than its isomers, pentylone and dibutylone .

Pharmacokinetics

The pharmacokinetic profile of eutylone remains largely uncharacterized due to limited studies. However, it is expected that the β-keto moiety undergoes reduction to form hydroxyl metabolites followed by phase II metabolism processes such as glucuronidation or sulfation. Eutylone has been reported to be more stable in biological matrices compared to other cathinones, which may influence its detection in forensic analyses .

Case Studies

Several case studies have documented the effects and potential toxicity associated with eutylone use:

- Forensic Investigations : A study reported that eutylone was identified in 83 forensic cases across 13 U.S. states from January 2019 to April 2020. The mean concentration in postmortem blood samples was approximately 1,020 ng/mL .

- Clinical Observations : A retrospective chart review from Taiwan involving emergency department cases linked to eutylone use revealed no significant toxic doses but highlighted its psychoactive effects consistent with stimulant use .

- Fatal Intoxication : A documented case involved a fatal intoxication where eutylone was implicated alongside other substances. This underscores the importance of considering eutylone in polydrug use contexts .

Summary of Biological Activity

| Activity | Value |

|---|---|

| DAT Inhibition (IC50) | 281 nM |

| NET Inhibition (IC50) | 640 nM |

| SERT Inhibition (IC50) | 8,800 nM |

| ED50 for Locomotion | 4.87 mg/kg |

| Mean Concentration in Blood | 1,020 ng/mL (postmortem) |

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-ethylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-3-11(14-4-2)7-10-5-6-12-13(8-10)16-9-15-12/h5-6,8,11,14H,3-4,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZPKSQJPVUWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC2=C(C=C1)OCO2)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436778 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-N-ethylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167394-39-0 | |

| Record name | N,α-Diethyl-1,3-benzodioxole-5-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167394-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxolyl-N-ethylbutanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167394390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-N-ethylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL-J | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y22MYG54G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.